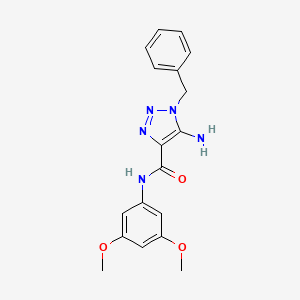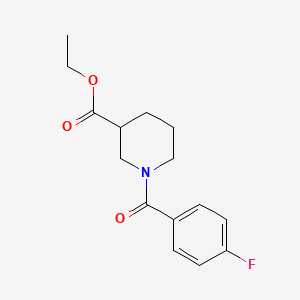
5-amino-1-benzyl-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-amino-1-benzyl-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of 1,2,3-triazoles These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-benzyl-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:
-
Formation of the Triazole Ring: : The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the azide precursor is often prepared from benzylamine, while the alkyne precursor can be derived from propargyl alcohol.
-
Introduction of the Amino Group: : The amino group at the 5-position of the triazole ring can be introduced through a nucleophilic substitution reaction using an appropriate amine source.
-
Attachment of the Benzyl and Dimethoxyphenyl Groups: : The benzyl group can be introduced via a benzylation reaction, while the dimethoxyphenyl group can be attached through an amide coupling reaction using 3,5-dimethoxybenzoic acid and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and automated systems for the coupling reactions to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the triazole ring or the carboxamide group, potentially leading to ring-opened products or amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of the carboxamide group could produce amine derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities, making this compound a candidate for drug development.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of 5-amino-1-benzyl-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, while the amino and benzyl groups can enhance binding affinity and specificity. The dimethoxyphenyl group may contribute to the compound’s lipophilicity, facilitating its passage through cell membranes.
相似化合物的比较
Similar Compounds
1,2,3-Triazole Derivatives: Compounds like 1-benzyl-4-phenyl-1H-1,2,3-triazole and 1-(3,5-dimethoxyphenyl)-4-phenyl-1H-1,2,3-triazole share structural similarities with 5-amino-1-benzyl-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide.
Carboxamide Derivatives: Compounds such as N-benzyl-3,5-dimethoxybenzamide and N-(3,5-dimethoxyphenyl)-4-aminobenzamide are structurally related due to the presence of the carboxamide group.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the triazole ring and the dimethoxyphenyl group enhances its potential for diverse applications, setting it apart from other similar compounds.
属性
IUPAC Name |
5-amino-1-benzyl-N-(3,5-dimethoxyphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3/c1-25-14-8-13(9-15(10-14)26-2)20-18(24)16-17(19)23(22-21-16)11-12-6-4-3-5-7-12/h3-10H,11,19H2,1-2H3,(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXZEWSWFFHYCJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3)N)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methyl]benzonitrile](/img/structure/B2415791.png)


![3-(Cyclobutanecarboxamido)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2415795.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(isobutylsulfonyl)azetidine-1-carboxamide](/img/structure/B2415799.png)
![N-(2-ethoxyphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2415800.png)
![(5E)-5-{[4-(3-fluoropropoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B2415801.png)


![Thieno[3,2-b]thiophene-2,5-dicarboxylic acid](/img/structure/B2415806.png)
![8-(2,5-dimethylphenyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2415809.png)
![2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2415810.png)
![1-(4-Benzylpiperazin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B2415811.png)
